molecular formula C26H27N5O4 B2824113 8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887458-50-6

8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2824113
CAS No.: 887458-50-6
M. Wt: 473.533
InChI Key: GKMSRBUGKPWXSS-UHFFFAOYSA-N
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Description

8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazopurines. This compound is characterized by its unique structure, which includes a fused imidazole and purine ring system, substituted with various functional groups such as methoxy, methyl, and phenethyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2,4-dimethoxybenzaldehyde with appropriate amines and ketones under acidic or basic conditions to form the intermediate chalcone. This intermediate is then subjected to cyclization reactions, often using reagents such as ammonium acetate or acetic anhydride, to form the imidazole ring.

Chemical Reactions Analysis

8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: The methoxy and phenethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like thiols or amines.

    Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems

Scientific Research Applications

8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase, which are crucial for DNA synthesis and cell proliferation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other cellular targets, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar compounds to 8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other imidazopurine derivatives and purine analogs. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. Some examples include:

  • 8-phenyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-ethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Properties

IUPAC Name

6-(2,4-dimethoxyphenyl)-4,7,8-trimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4/c1-16-17(2)31-22-23(27-25(31)30(16)20-12-11-19(34-4)15-21(20)35-5)28(3)26(33)29(24(22)32)14-13-18-9-7-6-8-10-18/h6-12,15H,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMSRBUGKPWXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=C(C=C(C=C4)OC)OC)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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